molecular formula C22H25N3O4 B1217001 3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 53786-06-4

3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B1217001
CAS RN: 53786-06-4
M. Wt: 395.5 g/mol
InChI Key: ZBPOBVZNVTZLGP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxin ring, a piperidine ring, and a benzimidazolone group. The benzodioxin ring is a type of heterocyclic compound that consists of two oxygen atoms and a benzene ring . The piperidine ring is a common motif in many natural products and pharmaceuticals. The benzimidazolone group is a type of heterocyclic aromatic organic compound that is also found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and piperidine rings would likely contribute to the rigidity of the molecule, while the benzimidazolone group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxin ring can potentially undergo electrophilic aromatic substitution reactions . The piperidine ring could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar, although the presence of the benzimidazolone group could potentially introduce some polarity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation . Additionally, studies could be conducted to further elucidate its physical and chemical properties .

properties

IUPAC Name

3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPOBVZNVTZLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875375
Record name R28935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one

CAS RN

53786-06-4, 55806-43-4
Record name NSC297937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name R28935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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